4-(trifluoromethyl)-1H-indazol-3-amine
Description
4-(Trifluoromethyl)-1H-indazol-3-amine (CAS 60330-34-9) is a heterocyclic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) group at the 3-position. Its molecular formula is C₈H₆F₃N₃, with a molecular weight of 201.15 g/mol. Key physicochemical properties include a predicted boiling point of 358.5 ± 37.0 °C, density of 1.536 ± 0.06 g/cm³, and pKa of 13.05 ± 0.40 . The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for developing kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5/h1-3H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSPPLIBICHWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
4-(Trifluoromethyl)-1H-indazol-3-amine serves as a scaffold in pharmaceutical development. Indazole derivatives can exhibit antitumor properties by interfering with cellular proliferation pathways. They can modulate kinase activity and affect cell signaling pathways, showing potential as therapeutic agents against cancer.
- Kinase Inhibition: this compound has demonstrated biological activities, particularly as an inhibitor of kinases, including Bcr-Abl, which is implicated in certain types of leukemia.
- Anti-inflammatory Applications: 4-(Indazol-3-yl)phenols such as 4-(1-allyl-1H-indazol-3-yl)-benzene-1,3-diols have been indicated for use in the treatment of the inflammatory component of diseases such as atherosclerosis, myocardial infarction, congestive heart failure, inflammatory bowel disease, arthritis, type II diabetes, and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
Interaction studies often focus on the compound's binding affinity to various protein targets. Techniques such as molecular docking simulations and surface plasmon resonance are used to understand these interactions. These studies help to understand how modifications to the indazole structure can enhance or reduce bioactivity against specific targets.
Structural Similarity and Unique Aspects
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 5-(Trifluoromethyl)-1H-indazol-3-amine | Indazole derivative | Trifluoromethyl group at position 5 |
| 6-(Trifluoromethyl)-1H-indazol-3-amine | Indazole derivative | Trifluoromethyl group at position 6 |
| 4-(Chloromethyl)-1H-indazol-3-amine | Indazole derivative | Chloromethyl group instead of trifluoromethyl |
The unique aspect of this compound is its specific trifluoromethyl substitution pattern, which enhances lipophilicity and metabolic stability compared to other indazole derivatives. This contributes to its distinct biological activity profile and potential therapeutic applications.
Indazole Derivatives as Inhibitors
Indazole-containing derivatives have shown potential as inhibitors :
- Compound 119 displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition (IC50= 20 and 7 nM, respectively) and exhibited antitumor activity in patients with BRAFV600-mutant melanoma .
- Compound 120 exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM .
- Compounds 170 and 171 were both highly selective against PI3Kδ with pKivalues of 9.9 and 10.1, respectively, and were shown to protect against eosinophil recruitment .
- Compound 174 displayed excellent inhibitory activity against GR with IC50 value of 3.8 nM and exhibited excellent efficacy in the streptococcal cell wall (SCW) reactivation model of joint inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 5-(Trifluoromethyl)-1H-indazol-3-amine
The positional isomer 5-(trifluoromethyl)-1H-indazol-3-amine (CAS 2250-55-7) differs only in the placement of the -CF₃ group (5-position vs. 4-position). For example, derivatives of 5-(trifluoromethyl)-1H-indazol-3-amine have been explored as intermediates in kinase inhibitor synthesis, though specific activity data for this isomer remain less documented compared to its 4-substituted counterpart .
Table 1: Positional Isomers Comparison
| Property | 4-(Trifluoromethyl)-1H-indazol-3-amine | 5-(Trifluoromethyl)-1H-indazol-3-amine |
|---|---|---|
| CAS Number | 60330-34-9 | 2250-55-7 |
| -CF₃ Position | 4 | 5 |
| Molecular Weight (g/mol) | 201.15 | 201.15 |
| Predicted Boiling Point (°C) | 358.5 ± 37.0 | N/A |
| Key Applications | Kinase inhibitor intermediate | Organic synthesis intermediate |
Substituted Derivatives: N-Alkylated and Aryl-Modified Indazoles
N-Methylated Derivatives
- This derivative has been utilized in medicinal chemistry pipelines, though its biological activity profile remains proprietary .
- Cyclohexyl-N-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-indazol-3-amine (41k) features a cyclohexyl group and a 4-methoxybenzylamine substituent. It exhibits 95% purity and demonstrates the role of bulky substituents in modulating solubility and target engagement .
Halogen-Substituted Analogs
- 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (Compound 11) incorporates bromo and chloro substituents, enhancing electrophilic reactivity for cross-coupling reactions. This compound is synthesized via Cs₂CO₃-mediated alkylation, achieving high yields in multigram-scale production .
Table 2: Key Substituted Derivatives
Table 3: FGFR Inhibitor Activity Data
| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Substituent |
|---|---|---|---|
| 98 | 15.0 | 642.1 | 3-Methoxyphenyl |
| 99 | 2.9 | 40.5 | N-Ethylpiperazine |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-(trifluoromethyl)-1H-indazol-3-amine?
Answer: The synthesis typically involves cyclization of trifluoromethyl-substituted precursors under basic conditions. Key steps include:
- Nucleophilic substitution : Reaction of 4-fluorobenzyl chloride analogs with thiol-containing intermediates (e.g., 1H-1,2,4-triazol-5-thiol) in the presence of bases like NaOH or K₂CO₃ to form the indazole core .
- Multi-step optimization : Evidence from related trifluoromethyl-indazole derivatives suggests microwave-assisted synthesis can enhance efficiency and yield, reducing reaction times compared to conventional heating .
Q. Example Protocol :
Condensation of 5-phenyl-1-pentanol derivatives with diarylpyrazole templates.
Cyclization using acetic acid under reflux (3–5 hours).
Purification via column chromatography or recrystallization .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
Answer:
- X-ray crystallography : Resolves atomic-level structure, particularly for resolving tautomeric forms (e.g., 1H vs. 2H-indazole configurations). SHELX programs are widely used for refinement .
- NMR spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity, while ¹H/¹³C NMR identifies substituent positions .
- HPLC-MS : Validates purity (>97%) and molecular weight (MW: 201.15 g/mol) .
Q. What safety precautions should be observed when handling this compound?
Answer:
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalytic additives : Use of Pd catalysts for Suzuki-Miyaura cross-coupling to introduce aryl/boron groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
- Microwave irradiation : Reduces reaction time from 24 hours to <2 hours with yields >85% .
Q. Case Study :
Q. What strategies are effective in resolving conflicting crystallographic data during structural elucidation?
Answer:
- Twinning analysis : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals .
- DFT calculations : Validate hydrogen bonding patterns (e.g., NH₂⋯F interactions) when experimental data is ambiguous .
- High-resolution synchrotron data : Reduces R-factors below 0.05 for ambiguous electron density regions .
Example : A related compound, 4-chloro-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, required twinning refinement in SHELXL to resolve disorder .
Q. What experimental approaches are used to investigate the structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Derivatization : Introduce substituents (e.g., morpholine, piperazine) at N1 or C7 to modulate bioactivity. Boron-containing analogs (e.g., dioxaborolane) are synthesized for Suzuki coupling .
- Biological assays : Test kinase inhibition (e.g., FLT3) using IC₅₀ measurements. For example, 4-(4-aminophenyl)-1H-indazol-3-amine derivatives showed FLT3 inhibition at IC₅₀ = 12 nM .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases. QSAR models correlate logP values (<3.5) with cellular permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
